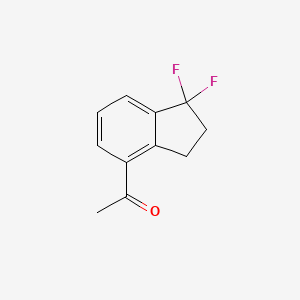

1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one

Description

1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one is an indanone derivative featuring a ketone group at the 4-position of a 2,3-dihydroindene scaffold, with 1,1-difluoro substituents on the fused cyclohexane ring. The 1,1-difluoro substitution likely enhances electrophilicity at the carbonyl group due to fluorine’s electron-withdrawing nature, influencing reactivity and intermolecular interactions. Such compounds are typically synthesized via radical or transition metal-catalyzed benzylic functionalization (e.g., copper-catalyzed C–H coupling or trifluoromethylthiolation ). Applications span intermediates for pharmaceuticals, fragrances (e.g., musk derivatives ), and materials science.

Properties

Molecular Formula |

C11H10F2O |

|---|---|

Molecular Weight |

196.19 g/mol |

IUPAC Name |

1-(1,1-difluoro-2,3-dihydroinden-4-yl)ethanone |

InChI |

InChI=1S/C11H10F2O/c1-7(14)8-3-2-4-10-9(8)5-6-11(10,12)13/h2-4H,5-6H2,1H3 |

InChI Key |

NRJBPPGHRHNTRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C2CCC(C2=CC=C1)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one typically involves the fluorination of a suitable precursor, such as 2,3-dihydro-1H-inden-1-one. The reaction conditions often include the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other higher oxidation state compounds.

Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like NaBH4 and LiAlH4 are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The ketone group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly alter the properties of indanone derivatives. Key comparisons include:

Spectroscopic Data

Carbonyl Group Analysis :

- IR Spectroscopy : Electron-withdrawing groups (e.g., SCF3) increase C=O stretching frequencies (1713 cm⁻¹ in compound 7 ), while electron-donating groups (e.g., methoxy) reduce them (~1680–1688 cm⁻¹ in benzimidazoles ).

- 13C NMR: The carbonyl carbon resonates at 175.1 ppm in methoxy-substituted indanones but shifts upfield to 187.6 ppm in tert-butyl/methoxy derivatives due to steric and electronic effects .

Key Differentiators of the Target Compound

The 1,1-difluoro substitution distinguishes the target compound from analogs by:

Enhanced Reactivity : Fluorine’s electronegativity increases the electrophilicity of the carbonyl group, favoring nucleophilic additions or condensations.

Polarity and Solubility : Difluoro groups may lower logP compared to tert-butyl or methyl substituents, altering bioavailability or environmental persistence.

Steric Profile : Compact fluorine atoms reduce steric hindrance compared to bulkier groups (e.g., tert-butyl), enabling diverse functionalization.

Biological Activity

1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHFO

- Molecular Weight : 196.17 g/mol

Biological Activity Overview

Research indicates that 1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one exhibits various biological activities, including anti-inflammatory and anticancer properties. The biological mechanisms are primarily attributed to its interaction with specific molecular targets involved in signaling pathways.

The compound's biological effects can be summarized as follows:

Anti-inflammatory Effects

- Inhibition of pro-inflammatory cytokines such as TNF and IL-6.

- Suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Anticancer Activity

- Induction of apoptosis in cancer cells through modulation of Bcl-2 family proteins.

- Inhibition of cell proliferation via cyclin-dependent kinase (CDK) inhibition .

Case Studies

Several studies have documented the effects of this compound:

- Neuroprotective Effects : A study demonstrated that the compound reduced neuroinflammation and neuronal apoptosis in models of neurodegenerative diseases. It was shown to inhibit GSK-3β activity, which is linked to neuroinflammation .

- Cytotoxicity in Cancer Cells : In vitro studies indicated that the compound exhibited cytotoxic effects on various cancer cell lines, leading to increased apoptosis and decreased cell viability .

- Inflammatory Disease Models : In animal models of inflammatory diseases, treatment with the compound resulted in significant reductions in inflammatory markers and improved clinical outcomes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.